molecular formula C13H8Cl3N B14213740 3-Chloro-N-(4-chlorophenyl)benzene-1-carboximidoyl chloride CAS No. 828264-02-4

3-Chloro-N-(4-chlorophenyl)benzene-1-carboximidoyl chloride

Cat. No.: B14213740
CAS No.: 828264-02-4
M. Wt: 284.6 g/mol
InChI Key: LPABJRMPMNZPHR-UHFFFAOYSA-N
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Description

3-Chloro-N-(4-chlorophenyl)benzene-1-carboximidoyl chloride is an organic compound with the molecular formula C13H8Cl2N. It is a derivative of benzene and is characterized by the presence of two chlorine atoms and a carboximidoyl chloride group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(4-chlorophenyl)benzene-1-carboximidoyl chloride typically involves the reaction of 3-chlorobenzoyl chloride with 4-chloroaniline. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield. The final product is typically purified by recrystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(4-chlorophenyl)benzene-1-carboximidoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted benzene derivatives with various functional groups.

    Reduction Reactions: Products include amines or alcohols.

    Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.

Scientific Research Applications

3-Chloro-N-(4-chlorophenyl)benzene-1-carboximidoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(4-chlorophenyl)benzene-1-carboximidoyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modification of proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-(4-chlorophenyl)benzamide
  • 3-Chloro-N-(4-chlorophenyl)benzenesulfonamide
  • 3-Chloro-N-(4-chlorophenyl)benzylamine

Uniqueness

3-Chloro-N-(4-chlorophenyl)benzene-1-carboximidoyl chloride is unique due to the presence of the carboximidoyl chloride group, which imparts specific reactivity and properties to the compound. This makes it distinct from other similar compounds that may have different functional groups, leading to variations in their chemical behavior and applications.

Properties

CAS No.

828264-02-4

Molecular Formula

C13H8Cl3N

Molecular Weight

284.6 g/mol

IUPAC Name

3-chloro-N-(4-chlorophenyl)benzenecarboximidoyl chloride

InChI

InChI=1S/C13H8Cl3N/c14-10-4-6-12(7-5-10)17-13(16)9-2-1-3-11(15)8-9/h1-8H

InChI Key

LPABJRMPMNZPHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=NC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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